![molecular formula C9H14N2 B15146706 [(2,3-Dimethylphenyl)methyl]hydrazine CAS No. 1016517-47-7](/img/structure/B15146706.png)
[(2,3-Dimethylphenyl)methyl]hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2,3-Dimethylphenyl)methyl]hydrazine is an organic compound with the molecular formula C9H14N2 It features a benzene ring substituted with two methyl groups at the 2 and 3 positions and a hydrazine group attached to the benzene ring via a methylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
[(2,3-Dimethylphenyl)methyl]hydrazine can be synthesized through the reaction of 2,3-dimethylbenzyl chloride with hydrazine hydrate. The reaction typically occurs under reflux conditions in the presence of a solvent such as ethanol or methanol. The reaction can be represented as follows:
C9H11Cl+N2H4⋅H2O→C9H14N2+HCl+H2O
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the synthesis likely involves similar reaction conditions as those used in laboratory settings, with optimizations for scale, yield, and purity.
Analyse Des Réactions Chimiques
Types of Reactions
[(2,3-Dimethylphenyl)methyl]hydrazine undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Substituted hydrazines.
Applications De Recherche Scientifique
[(2,3-Dimethylphenyl)methyl]hydrazine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry:
Biological Studies: Used in studies involving enzyme inhibition and protein modification.
Industrial Applications: Potential use in the production of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of [(2,3-Dimethylphenyl)methyl]hydrazine involves its reactivity with various biological molecules. The hydrazine group can form covalent bonds with carbonyl groups in proteins and nucleic acids, leading to modifications that affect their function. This reactivity is exploited in enzyme inhibition studies and the development of therapeutic agents.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3-Dimethylphenylhydrazine
- 2,4-Dimethylphenylhydrazine
- 2,5-Dimethylphenylhydrazine
Uniqueness
[(2,3-Dimethylphenyl)methyl]hydrazine is unique due to the specific positioning of the methyl groups and the methylene bridge connecting the hydrazine group to the benzene ring. This structural arrangement imparts distinct reactivity and properties compared to other dimethylphenylhydrazine derivatives.
Propriétés
Numéro CAS |
1016517-47-7 |
|---|---|
Formule moléculaire |
C9H14N2 |
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
(2,3-dimethylphenyl)methylhydrazine |
InChI |
InChI=1S/C9H14N2/c1-7-4-3-5-9(6-11-10)8(7)2/h3-5,11H,6,10H2,1-2H3 |
Clé InChI |
XFNKBBXLKILPBW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)CNN)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



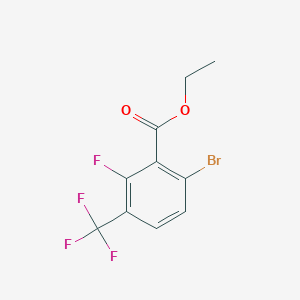
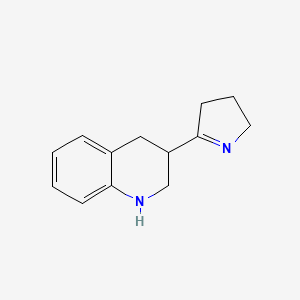


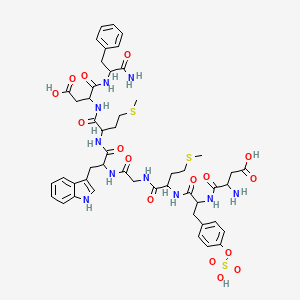
![(2R,3S,4R,5R,6S)-2-[[(1R,4aS,5S,7R,7aR)-5-hydroxy-7-methyl-7-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15146651.png)
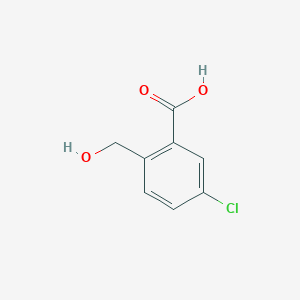

![1-Boc-3-[(3-bromobenzyl-amino)-methyl]-pyrrolidine](/img/structure/B15146683.png)
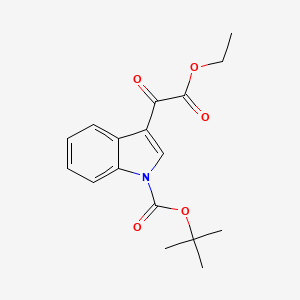
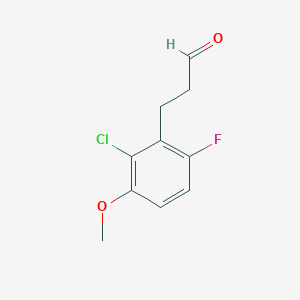
![2-Amino-1-[3-(dimethylamino)pyrrolidin-1-yl]-4-methylpentan-1-one dihydrochloride](/img/structure/B15146705.png)

